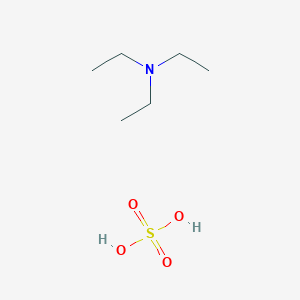

Triethylammonium sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Triethylammonium sulfate is an organic compound with the chemical formula C₆H₁₇NO₄S. It is classified as a quaternary ammonium salt, derived from triethylamine and sulfuric acid. The compound is known for its unique properties as a protic ionic liquid, which allows it to function effectively in various

Triethylammonium sulfate has been extensively studied for its catalytic properties in organic reactions. Notably, it acts as an effective catalyst in the synthesis of fused pyridine derivatives. For example, it facilitates the reaction of aldehydes with electron-rich amino heterocycles, yielding products in high yields under mild conditions. The ionic liquid nature of triethylammonium sulfate enhances its ability to promote various chemical transformations by providing a medium that stabilizes reactants and transition states .

Triethylammonium sulfate can be synthesized through a straightforward acid-base neutralization reaction involving triethylamine and sulfuric acid. The reaction typically proceeds as follows:

- Mixing: Triethylamine is mixed with sulfuric acid.

- Formation: The proton transfer occurs, resulting in the formation of triethylammonium sulfate.

- Purification: The product can be purified by removing excess water or other by-products.

This method is favored due to its simplicity and high yield, making it cost-effective for industrial applications .

Research into the interaction of triethylammonium sulfate with other compounds has shown promising results. For instance, it has been used effectively in multicomponent reactions where it enhances the yield and efficiency of product formation. Studies indicate that its ionic nature allows for better solvation of reactants, leading to improved reaction kinetics and selectivity .

Several compounds share structural or functional similarities with triethylammonium sulfate. Here are some notable comparisons:

| Compound Name | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Triethylammonium hydrogen sulfate | C₆H₁₈N₁O₄S | Protic ionic liquid | Stronger acidic properties than triethylammonium sulfate |

| Tetraethylammonium sulfate | C₈H₂₁N₂O₄S | Quaternary ammonium salt | Larger alkyl groups may influence solubility |

| Dimethyl sulfoxide | C₂H₆OS | Polar aprotic solvent | Different solvent properties; not an ionic liquid |

| Ethyl ammonium sulfate | C₂H₇N₁O₄S | Quaternary ammonium salt | Smaller alkyl group may affect reactivity |

Triethylammonium sulfate's unique combination of properties, including its low toxicity and effectiveness as a catalyst, distinguishes it from these similar compounds. Its ability to function as both a solvent and a catalyst makes it particularly valuable in synthetic chemistry .

Triethylammonium sulfate is primarily synthesized through a proton transfer reaction between triethylamine and sulfuric acid [1]. This reaction follows Brønsted acid-base chemistry principles, where the strong acid (sulfuric acid) donates a proton to the base (triethylamine) [2]. The reaction mechanism involves complete proton transfer due to the significant pKa difference between triethylamine (pKa = 18) and sulfuric acid (pKa = -3), which exceeds 10 units [3].

The standard synthesis procedure involves carefully controlled addition of sulfuric acid to triethylamine under specific temperature conditions [5]. The reaction can be represented by the following equation:

H₂SO₄ + 2(C₂H₅)₃N → [(C₂H₅)₃NH]₂SO₄

The reaction is highly exothermic, necessitating careful temperature control during the synthesis process [2]. Typically, the reaction is conducted at temperatures between 0-5°C to prevent excessive heat generation that could lead to side reactions or degradation of the product [5]. The formation of a clear solution indicates the completion of the reaction, as the resulting salt becomes soluble in the reaction medium [3].

Research findings indicate that the proton transfer is essentially irreversible under standard conditions, leading to stable ionic product formation [11]. The reaction yield approaches 99% when conducted under optimized conditions, making this synthesis route highly efficient and economically viable for both laboratory and industrial applications [2] [5].

Solvent-Free Preparation Protocols

Solvent-free preparation of triethylammonium sulfate represents an environmentally friendly approach aligned with green chemistry principles [5]. This methodology eliminates the need for additional solvents, reducing waste generation and simplifying the purification process [3].

The general procedure for solvent-free synthesis involves direct mixing of the reactants in their pure forms [5]. A typical protocol includes:

- Addition of sulfuric acid (98%, 0.2 mol) dropwise to triethylamine (0.2 mol) at 0-5°C with vigorous stirring [5].

- Continuation of stirring for an additional hour after complete addition to ensure reaction completion [5].

- The reaction mixture spontaneously solidifies, indicating the formation of the ionic product [2].

This solvent-free approach offers several advantages over conventional methods:

- Higher product purity due to the absence of solvent-related impurities [3].

- Reduced energy consumption as no solvent removal step is required [5].

- Enhanced reaction efficiency with yields approaching quantitative levels [2].

The reaction can be scaled up by proportionally increasing the quantities of reactants and adjusting the reaction vessel size accordingly [6]. The absence of volatile organic solvents also improves the safety profile of the synthesis process and reduces environmental impact [5] [3].

Purification and Water Content Control

Water content control is crucial for maintaining the purity and stability of triethylammonium sulfate, as it significantly influences the compound's physical properties and reactivity [6]. The purification process typically begins after the initial synthesis reaction is complete [8].

The primary methods for purification and water content control include:

Rotary evaporation: Most of the water is removed using a rotary evaporator, reducing the water content below the level required for subsequent applications [6]. This process should be carefully monitored to prevent complete drying, as anhydrous triethylammonium sulfate can be solid at room temperature [6].

Vacuum drying: For applications requiring lower water content, vacuum drying at moderate temperatures (80°C) can be employed until a constant weight is achieved [2] [5].

Water content determination: The precise water content is determined using volumetric Karl Fischer titration [9]. This analytical technique provides accurate measurements of water content in the ionic liquid solution [6].

Water content adjustment: The water content can be adjusted to specific levels required for different applications by controlled addition of deionized water or further drying [6] [8].

The water content in triethylammonium sulfate significantly affects its physical state and properties [8]. With higher water content, it exists as a solution, while at lower water content (typically below 5%), it becomes more viscous and may solidify at room temperature [6]. For biomass pretreatment applications, a water content of approximately 20% by weight has been found to be optimal, balancing solvent cost and viscosity considerations [6] [10].

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for confirming the structure and purity of triethylammonium sulfate [2]. This technique provides detailed information about the molecular structure by analyzing the magnetic properties of specific atomic nuclei [12].

For triethylammonium sulfate, proton (¹H) NMR spectroscopy reveals characteristic peaks that confirm successful proton transfer from sulfuric acid to triethylamine [2]. The typical ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows the following characteristic signals [2] [16]:

- A triplet at approximately δ 1.18 ppm, corresponding to the methyl protons (CH₃) of the triethylammonium cation [2].

- A multiplet at approximately δ 3.10 ppm, attributed to the methylene protons (CH₂) adjacent to the nitrogen atom [2].

- A singlet at approximately δ 8.89 ppm, representing the protonated nitrogen (NH⁺), which is a key indicator of successful proton transfer [2] [16].

When using deuterated chloroform (CDCl₃) as the solvent, a reference peak at δ 7.280 ppm is typically observed [16]. The integration ratios of these peaks (3:2:1 for CH₃:CH₂:NH⁺) provide quantitative confirmation of the compound's structure [12] [16].

Carbon-13 (¹³C) NMR spectroscopy can also be employed to further characterize the compound, showing distinct signals for the carbon atoms in different chemical environments within the triethylammonium cation [12] [18].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared spectroscopy is an essential technique for characterizing triethylammonium sulfate by identifying specific functional groups and confirming successful proton transfer [12]. The FT-IR spectrum provides valuable information about the vibrational modes of chemical bonds within the molecule [13].

Key characteristic bands in the FT-IR spectrum of triethylammonium sulfate include:

N-H stretching vibrations: Broad absorption bands in the region of 3200-2800 cm⁻¹, indicating the presence of protonated nitrogen (NH⁺) in the triethylammonium cation [13]. These bands are typically complex due to Fermi resonance interactions [13].

C-H stretching vibrations: Multiple bands in the region of 2980-2880 cm⁻¹, corresponding to the C-H bonds in the ethyl groups [13].

Sulfate group vibrations: Strong absorption bands in the regions of 1200-1050 cm⁻¹ (asymmetric stretching) and 680-610 cm⁻¹ (symmetric stretching), characteristic of the sulfate anion [13] [16].

C-N stretching vibrations: Bands in the region of 1250-1020 cm⁻¹, which may overlap with sulfate vibrations [13].

The positions of these peaks can shift slightly depending on the degree of hydrogen bonding and the presence of water in the sample [13]. Comparison of the FT-IR spectrum with that of the starting materials (triethylamine and sulfuric acid) confirms the formation of the ionic product through the disappearance of certain bands and the appearance of new ones characteristic of the ionic structure [12] [16].

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a crucial technique for evaluating the thermal stability and water content of triethylammonium sulfate [7]. This method measures weight changes in the sample as a function of increasing temperature under controlled conditions [7] [20].

The TGA profile of triethylammonium sulfate typically exhibits several distinct regions:

Initial weight loss (30-105°C): This corresponds to the evaporation of residual water and volatile impurities [7]. The magnitude of this weight loss correlates with the water content in the sample [8].

Thermal stability plateau: Following the initial weight loss, a stable region is observed where minimal weight change occurs, indicating the temperature range in which the compound remains thermally stable [7] [20].

Decomposition onset (TONSET): This is determined by tangentially extrapolating the pre-transition mass loss curve and determining its intercept with the tangent of the point of steepest slope in the transition region [7]. For hydrogen sulfate ionic liquids, decomposition typically occurs at substantially higher temperatures compared to acetate-based ionic liquids [7].

Peak decomposition temperature (TPEAK): This is calculated from the peak of the first derivative of the TGA weight loss curve and represents the temperature at which the maximum rate of decomposition occurs [7] [20].

The long-term thermal stability of triethylammonium sulfate can be assessed by isothermal TGA measurements, where the sample is held at a constant temperature for an extended period (e.g., 10 hours) to determine the temperature at which a specific weight loss (e.g., 1%) occurs [7] [20]. This parameter, often denoted as T₀.₀₁/₁₀ₕ, provides valuable information about the compound's stability under prolonged heating conditions [20].

Physical Description

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 4 of 6 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

General Manufacturing Information

Plastic material and resin manufacturing

Wood product manufacturing

Ethanamine, N,N-diethyl-, sulfate (1:?): ACTIVE